3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a biphenyl sulfonyl group, a piperazine ring, a pyrazolyl group, and a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin .
Mode of Action
It is suggested that similar compounds may bind to the colchicine binding site of tubulin .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization , which could potentially affect cell division and growth.
Pharmacokinetics
Similar compounds have been described as having drug-like properties .
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to bind to the colchicine binding site of tubulin , a protein that is crucial for cell division and structure. This interaction could potentially influence the polymerization of tubulin, thereby affecting cell division and growth .
Cellular Effects
In terms of cellular effects, 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to have cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It appears to induce apoptosis in these cells, as evidenced by staining assays and flow cytometric analysis
Molecular Mechanism
It is known that the compound binds to the colchicine binding site of tubulin . This binding could potentially inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common approach is to start with the preparation of the biphenyl sulfonyl chloride, which is then reacted with piperazine to form the biphenyl sulfonyl piperazine intermediate. This intermediate is subsequently reacted with a pyrazolyl pyridazine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrazolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the development of advanced materials, such as polymers or coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates
Uniqueness
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJDNFCWXZPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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